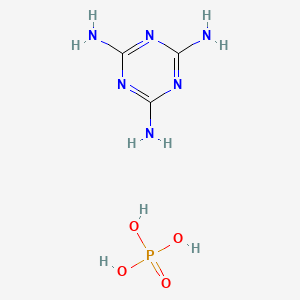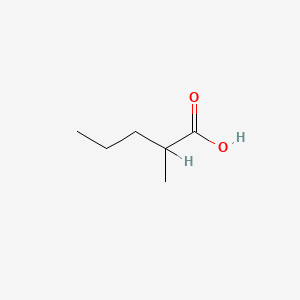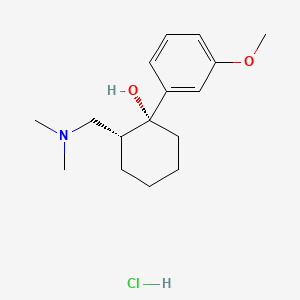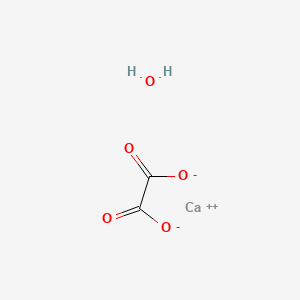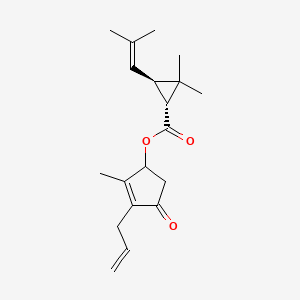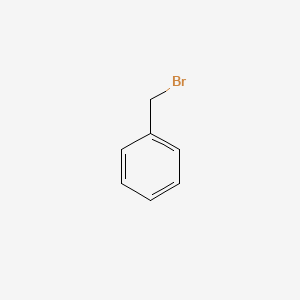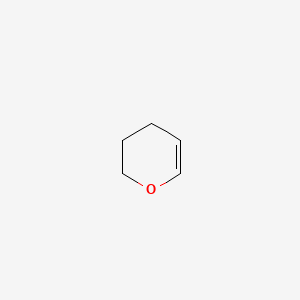
3,4-Dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of 86°C and a density of 0.922 g/mL . This compound is widely used in organic synthesis, particularly as a protecting group for alcohols.
Synthetic Routes and Reaction Conditions:
Olefin Metathesis/Double Bond Migration: This method involves the use of first and second-generation Grubbs’ catalysts to catalyze the double bond migration of allyl ethers to cyclic enol ethers.
Molecular Iodine Catalysis: Molecular iodine catalyzes the synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature.
Titanocene-Catalyzed Reductive Domino Reaction: This method provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides.
Industrial Production Methods: this compound is industrially produced by the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures ranging from 300 to 400°C .
Types of Reactions:
Reduction: It can be reduced to form tetrahydropyran.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Sodium borohydride (NaBH4) and other hydride sources are commonly used.
Substitution: Acid catalysts such as p-toluenesulfonic acid are frequently employed.
Major Products:
Tetrahydropyran: Formed through reduction reactions.
Tetrahydropyranylated Products: Formed through substitution reactions with alcohols.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-pyran is extensively used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions in complex organic syntheses.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It finds applications in the polymer industry, particularly in the polymerization reactions.
Mecanismo De Acción
The primary mechanism of action of 3,4-Dihydro-2H-pyran involves its ability to form stable tetrahydropyranyl ethers with alcohols. This protects the alcohol group from various reactions, allowing for selective transformations in multi-step syntheses . The formation and cleavage of these ethers are typically catalyzed by acids, such as p-toluenesulfonic acid .
Comparación Con Compuestos Similares
2,3-Dihydro-4H-pyran: This isomer has a methylene group separating the double bond and oxygen.
Tetrahydropyran: A fully saturated analog of 3,4-Dihydro-2H-pyran.
Uniqueness: this compound is unique due to its ability to form stable protecting groups for alcohols, which are resistant to bases and Grignard reagents but can be easily removed by mild acids . This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are required.
Propiedades
Número CAS |
25512-65-6 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran |
InChI |
InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2 |
Clave InChI |
YOMXAHRCWPEIIK-UHFFFAOYSA-N |
SMILES |
C1CC=COC1 |
SMILES canónico |
C1CC=COC1.C1COCC=C1 |
Punto de ebullición |
86.0 °C |
Punto de inflamación |
0 °F (NFPA, 2010) |
melting_point |
-70.0 °C |
Descripción física |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3432412.png)


